molecular formula C20H21FN6O2 B2815866 1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919006-96-5

1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2815866
CAS RN: 919006-96-5
M. Wt: 396.426
InChI Key: ZLUBYFMZDMKRKJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, “1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione”, is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Syntheses and Biological Activities of [1,2,4]Triazine Derivatives

Antitumor Activity and Vascular Relaxing Effects

The synthesis of novel heterocycles including [1,2,4]triazino[3,2-f]purines and their derivatives has been explored for potential biological activities. Certain compounds within this group exhibited significant antitumor activity against P388 leukemia, although none showed potent vascular relaxing effects T. Ueda et al., 1987.

CDK2 Inhibitors of Tumor Cells

A novel fluorinated cyclic nanomeric aza crown macrocyclic system containing a [1,2,4]triazine moiety demonstrated potential activity as CDK2 inhibitors for tumor cells, indicating its potential application in cancer treatment W. A. Bawazir, R. -Rahman, 2020.

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Some tricyclic triazino and triazolo[4,3-e]purine derivatives were synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. The results highlighted the potential of these compounds as candidates for the development of new therapeutic agents F. Ashour et al., 2012.

Material Science and Nonlinear Optics

The crystal structures and packing of triazine derivatives have been studied for their potential applications in nonlinear optics (NLO). These studies contribute to the understanding of how structural modifications can influence material properties relevant to NLO applications R. Boese et al., 2002.

properties

IUPAC Name

1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-4-5-10-27-19-22-17-16(25(19)11-13(2)23-27)18(28)26(20(29)24(17)3)12-14-8-6-7-9-15(14)21/h4-9H,10-12H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUBYFMZDMKRKJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2E)But-2-enyl)-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione

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